molecular formula C14H18N2O B7748265 4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B7748265
M. Wt: 230.31 g/mol
InChI Key: NBMFQPOZZIGOFI-UHFFFAOYSA-N
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Description

4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Synthesis of various derivatives of spiro[cyclohexane-quinazoline]ones, including those with anti-monoamine oxidase and antitumor activity, has been extensively studied (Markosyan et al., 2015).
    • Mannich aminomethylation of tetrahydro-spiro[cyclohexane-quinazolin]-one leads to the formation of heterocyclic systems containing an annelated azabicyclic fragment (Markov & Farat, 2012).
    • Vilsmeier reaction on tetrahydro-spiro[cyclohexane-quinazolin]-one results in the formation of unique compounds through cascade transformations (Markov et al., 2012).
  • Chemical Properties and Reactions :

    • The synthesis of spirobenzoquinazolines and their reactions with various alkyl(benzyl)halides have been investigated, leading to the creation of new classes of these compounds. Their anti-monoamine-oxidase and anticonvulsant activities have been explored (Grigoryan et al., 2017).
    • Environmentally benign methods for spiro-cyclization have been developed for the preparation of spiro[cyclohexane-quinazolin]-one, demonstrating high yields and the potential for various applications (Miklós & Fülöp, 2010).
  • Pharmacological Testing :

    • Spiro[cycloalkane-quinazolin]-ones and related compounds have been synthesized for pharmacological testing, highlighting the interest in these compounds for potential therapeutic applications (Hirose et al., 1973).
    • The influence of spiro[benzoquinazoline-cyclohexane]-one derivatives on brain monoamine oxidase activity was studied, with several compounds showing inhibitory effects. Some compounds also exhibited tumor growth suppression in murine models (Markosyan et al., 2014).

properties

IUPAC Name

4'-methylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-6-8-14(9-7-10)15-12-5-3-2-4-11(12)13(17)16-14/h2-5,10,15H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMFQPOZZIGOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
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4-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

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